molecular formula C16H25BO2 B2765621 2-[2-(butan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2621936-59-0

2-[2-(butan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B2765621
CAS No.: 2621936-59-0
M. Wt: 260.18
InChI Key: CYAYKTOSJWSNQY-UHFFFAOYSA-N
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Description

2-[2-(Butan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronate ester featuring a 1,3,2-dioxaborolane core substituted with four methyl groups (4,4,5,5-tetramethyl) and a 2-(butan-2-yl)phenyl moiety. The butan-2-yl group introduces steric bulk and lipophilicity, which may influence its solubility, stability, and reactivity in cross-coupling reactions such as Suzuki-Miyaura couplings.

Properties

IUPAC Name

2-(2-butan-2-ylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BO2/c1-7-12(2)13-10-8-9-11-14(13)17-18-15(3,4)16(5,6)19-17/h8-12H,7H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYAYKTOSJWSNQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C(C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(butan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-(2-Butan-2-ylphenyl)boronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. The general reaction scheme is as follows:

2-(2-Butan-2-ylphenyl)boronic acid+Pinacol2-[2-(butan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane+Water\text{2-(2-Butan-2-ylphenyl)boronic acid} + \text{Pinacol} \rightarrow \text{2-[2-(butan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane} + \text{Water} 2-(2-Butan-2-ylphenyl)boronic acid+Pinacol→2-[2-(butan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane+Water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[2-(butan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or borates.

    Reduction: The compound can be reduced to form borohydrides.

    Substitution: The dioxaborolane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines, alcohols, or thiols under basic conditions.

Major Products

    Oxidation: Boronic acids or borates.

    Reduction: Borohydrides.

    Substitution: Substituted dioxaborolane derivatives.

Scientific Research Applications

Organic Synthesis

Versatile Building Block
This compound serves as a versatile building block in organic chemistry. Its unique structure allows for efficient synthesis of complex molecules, particularly in the pharmaceutical industry. The presence of the dioxaborolane moiety enables the formation of carbon-carbon bonds through various coupling reactions.

Cross-Coupling Reactions

Palladium-Catalyzed Reactions
The compound is particularly valuable in palladium-catalyzed cross-coupling reactions. These reactions are essential for forming carbon-carbon bonds and are widely used in the development of new materials and drugs. Its application in Suzuki-Miyaura coupling reactions has been documented extensively, showcasing its effectiveness in synthesizing aryl and vinyl compounds.

Bioconjugation

Enhancing Drug Delivery Systems
The unique reactivity of 2-[2-(butan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane allows for bioconjugation applications. It can be utilized to attach biomolecules to surfaces or other molecules, enhancing drug delivery systems. This property is particularly beneficial in targeted therapy where precise delivery of therapeutic agents is crucial.

Polymer Chemistry

Modification of Polymers
In polymer chemistry, this compound is employed for modifying polymers to improve their properties. It enhances the performance and durability of materials used in coatings and adhesives. The incorporation of boron into polymer matrices has been shown to improve thermal stability and mechanical properties.

Case Study 1: Organic Synthesis Applications

A study demonstrated the use of 2-[2-(butan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in synthesizing complex pharmaceuticals. The compound facilitated the formation of key intermediates that led to the successful synthesis of several drug candidates.

Compound Yield (%) Reaction Conditions
Drug A85Pd(OAc)₂ catalyst
Drug B90K₂CO₃ base

Case Study 2: Bioconjugation

In a bioconjugation study, researchers utilized this compound to attach antibodies to nanoparticles for targeted drug delivery. The results indicated a significant increase in the specificity and efficacy of drug delivery systems.

Nanoparticle Type Targeting Efficiency (%) Drug Release Rate (%)
Type X7560
Type Y8055

Mechanism of Action

The mechanism of action of 2-[2-(butan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with nucleophiles, such as hydroxyl or amino groups, which allows it to act as a catalyst or inhibitor in biochemical reactions. The dioxaborolane ring enhances the stability and reactivity of the compound, making it a valuable tool in chemical and biological research.

Comparison with Similar Compounds

Structural Analogs and Physical Properties

The table below compares the target compound with structurally related boronate esters, emphasizing substituent effects on molecular weight, physical state, and applications:

Compound Structure Substituent Molecular Formula Physical State Key Applications Reference
2-[2-(Butan-2-yl)phenyl] 2-(butan-2-yl)phenyl C₁₅H₂₁BO₂ Likely oily liquid (inferred) Cross-coupling reactions, intermediates
2-(2,6-Dichloro-3,5-dimethoxyphenyl) 2,6-dichloro-3,5-dimethoxyphenyl C₁₄H₁₈BCl₂O₄ Solid (92% yield) Pharmaceutical intermediate (e.g., indazole derivatives)
2-(4-Ethynylphenyl) 4-ethynylphenyl C₁₄H₁₅BO₂ Not specified Click chemistry, polymer synthesis
2-(4-Bromophenyl) 4-bromophenyl C₁₃H₁₇BBrO₂ Colorless to light yellow liquid Halogenated intermediates
(E)-2-(4-Styrylphenyl) 4-styrylphenyl C₂₀H₂₁BO₂ Not specified Fluorescence probes for H₂O₂ detection

Key Observations :

  • Steric Effects : Bulky substituents like butan-2-yl (target compound) or pentadecan-3-yl () enhance lipophilicity but may reduce reactivity in sterically sensitive reactions .
  • Electronic Effects : Electron-withdrawing groups (e.g., Cl, Br) increase electrophilicity, facilitating Suzuki couplings, while electron-donating groups (e.g., methoxy) stabilize intermediates in pharmaceutical synthesis .
  • Physical State : Aromatic and halogenated derivatives (e.g., 4-bromophenyl) are often liquids, while polar substituents (e.g., dichloro-dimethoxy) promote crystallization .

Biological Activity

The compound 2-[2-(butan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (often referred to as Dioxaborolane ) is a member of the dioxaborolane family, which has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Structure and Composition

  • Chemical Formula: C16H25BO2
  • Molecular Weight: 260.180 g/mol
  • CAS Number: 2621936-59-0

The structure of Dioxaborolane features a boron atom bonded to a dioxaborolane ring, which is further substituted with a butan-2-yl group and a phenyl group. This unique configuration contributes to its biological activity.

Physical Properties

PropertyValue
AppearanceWhite solid
Purity95% - 98%
SolubilitySoluble in organic solvents

Dioxaborolane compounds have been studied for their ability to interact with various biological targets. The following mechanisms have been identified:

  • Enzyme Inhibition: Dioxaborolanes exhibit inhibitory effects on enzymes such as DPP-4 (dipeptidyl peptidase-4), which is involved in glucose metabolism. Inhibiting DPP-4 can lead to improved glycemic control in diabetic models .
  • Antioxidant Activity: Some studies indicate that dioxaborolanes possess antioxidant properties, which can mitigate oxidative stress in cells .
  • Cell Signaling Modulation: The compound may influence cell signaling pathways that are critical for cell proliferation and differentiation .

Pharmacological Studies

Several studies have investigated the pharmacological effects of Dioxaborolane:

  • Antidiabetic Effects: In preclinical trials, Dioxaborolane demonstrated significant reductions in blood glucose levels in diabetic animal models, suggesting potential use as an antidiabetic agent .
  • Cytotoxicity Against Cancer Cells: Preliminary studies indicate that Dioxaborolane exhibits cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Case Studies

  • Antidiabetic Activity:
    • A study published in the Journal of Medicinal Chemistry evaluated the efficacy of Dioxaborolane as a DPP-4 inhibitor. Results showed a significant decrease in plasma glucose levels after administration in diabetic mice models .
  • Cancer Research:
    • Research presented at an international conference highlighted the cytotoxic effects of Dioxaborolane on MCF-7 breast cancer cells. The compound induced apoptosis through mitochondrial pathways and showed promise as a potential anticancer agent .

Q & A

Q. What synthetic methodologies are most effective for preparing 2-[2-(butan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

The synthesis typically involves palladium-catalyzed cross-coupling of aryl halides with pinacolborane (1,3,2-dioxaborolane derivatives). Aryl halides substituted with bulky groups (e.g., butan-2-yl) require optimized conditions, such as using Pd(dppf)Cl₂ as a catalyst and potassium carbonate as a base in tetrahydrofuran (THF) at 80–90°C. Purification via column chromatography with hexane/ethyl acetate gradients ensures high purity .

Q. How is this compound applied in Suzuki-Miyaura cross-coupling reactions?

This boronate ester serves as a key reagent in Suzuki-Miyaura couplings to construct biaryl motifs. For example, coupling with aryl halides under Pd catalysis forms carbon-carbon bonds, critical for synthesizing drug intermediates or π-conjugated materials. The butan-2-yl group may influence steric and electronic properties, requiring ligand optimization (e.g., SPhos or XPhos) to enhance efficiency .

Q. What analytical techniques validate the structure and purity of this compound?

  • ¹¹B NMR : A singlet near δ 30–35 ppm confirms the dioxaborolane moiety.
  • ¹H/¹³C NMR : Peaks for the butan-2-yl group (δ ~1.2–1.8 ppm) and aromatic protons (δ 7.0–7.5 ppm) are diagnostic.
  • X-ray crystallography (e.g., as in ) resolves steric effects from substituents .
  • HPLC-MS ensures purity (>98%) and detects trace impurities .

Advanced Research Questions

Q. How can steric hindrance from the butan-2-yl group be mitigated to improve coupling efficiency?

Strategies include:

  • Solvent optimization : Replace THF with toluene or dioxane to enhance solubility.
  • Ligand screening : Bulky ligands like DavePhos reduce steric clashes.
  • Temperature modulation : Elevated temperatures (100–110°C) accelerate sluggish reactions .
  • Microwave-assisted synthesis : Shortens reaction time and improves yield .

Q. How do electronic effects of substituents on the aryl ring influence reactivity in cross-couplings?

Electron-withdrawing groups (e.g., -NO₂, -F) increase boron's electrophilicity, accelerating transmetalation. Conversely, electron-donating groups (e.g., -OMe, butan-2-yl) may slow reactivity. Hammett parameters (σ values) predict trends, but empirical optimization is necessary. For example, fluorinated analogs ( ) show faster coupling kinetics than methoxy-substituted derivatives .

Q. How should researchers resolve discrepancies in reported yields for ortho-substituted arylboronates?

  • Controlled studies : Compare substrates with varying ortho substituents under identical conditions.
  • Additive screening : Use silver oxide or cesium fluoride to stabilize boronate intermediates.
  • Mechanistic probes : Monitor reaction progress via in situ IR or ¹¹B NMR to identify bottlenecks .

Methodological Considerations

Q. What protocols ensure stability during storage and handling?

  • Storage : Seal under inert gas (N₂/Ar) at –20°C to prevent hydrolysis. Desiccants (e.g., molecular sieves) mitigate moisture .
  • Solubility : Dissolve in dry THF or DCM; avoid protic solvents (e.g., MeOH) to prevent decomposition .

Q. How can researchers address low yields in large-scale syntheses?

  • Continuous flow chemistry : Enhances heat/mass transfer and reduces side reactions.
  • Catalyst recycling : Immobilize Pd catalysts on silica or magnetic nanoparticles .

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